Nampt activator-2
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Overview
Description
Nampt activator-2 is a small-molecule activator of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme that plays a crucial role in the nicotinamide adenine dinucleotide (NAD) salvage pathway. This compound has shown potential in increasing intracellular levels of NAD, which is essential for various cellular processes, including energy production, DNA repair, and cell signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nampt activator-2 involves the use of novel carbon skeletons that activate the NAMPT enzyme. Two notable compounds, a polyphenolic xanthene derivative and a polyphenolic myricitrin nature product, have been identified as effective activators . The synthetic route typically involves the condensation of nicotinamide with phosphoribosyl pyrophosphate (PRPP) to generate nicotinamide mononucleotide (NMN), followed by the production of NAD via nicotinamide mononucleotide adenylyltransferase (NMNAT) .
Industrial Production Methods
Industrial production of this compound can be achieved through high-throughput screening of molecular libraries to identify lead compounds. The process involves the use of biochemical assays to evaluate the activity of potential activators and optimize their structures for enhanced efficacy .
Chemical Reactions Analysis
Types of Reactions
Nampt activator-2 primarily undergoes enzymatic reactions involving the conversion of nicotinamide to nicotinamide mononucleotide and subsequently to NAD. These reactions are catalyzed by NAMPT and NMNAT enzymes .
Common Reagents and Conditions
The key reagents involved in these reactions include nicotinamide, phosphoribosyl pyrophosphate, and adenosine triphosphate (ATP). The reactions typically occur under physiological conditions, with the presence of NAMPT and NMNAT enzymes being essential for the conversion process .
Major Products Formed
The major products formed from these reactions are nicotinamide mononucleotide and nicotinamide adenine dinucleotide, both of which play critical roles in cellular metabolism and energy production .
Scientific Research Applications
Nampt activator-2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of the notable applications include:
Neuroprotection: This compound has shown potential in providing neuroprotective benefits by increasing NAD levels, which are crucial for neuronal health and function.
Metabolic Disorders: The compound has been studied for its potential in treating metabolic disorders such as obesity, type II diabetes, and insulin resistance by modulating NAD levels and improving metabolic functions.
Cancer Research: This compound has been investigated for its role in modulating the tumor immune microenvironment and enhancing the efficacy of anticancer therapies.
Aging and Longevity: The compound’s ability to boost NAD levels has implications for aging and longevity research, as NAD decline is associated with various age-related diseases and conditions.
Mechanism of Action
Nampt activator-2 exerts its effects by binding to the NAMPT enzyme and enhancing its activity. This activation leads to an increase in the conversion of nicotinamide to nicotinamide mononucleotide, which is then converted to NAD. The elevated NAD levels subsequently induce metabolic and transcriptional reprogramming, promoting cellular health and function . The molecular targets and pathways involved include the NAD salvage pathway and various NAD-dependent enzymes .
Comparison with Similar Compounds
Nampt activator-2 is unique in its ability to specifically activate the NAMPT enzyme and boost NAD levels. Similar compounds include:
SBI-797812: A small molecule that activates NAMPT and increases NAD levels by stabilizing phosphorylated NAMPT and promoting the consumption of pyrophosphate.
NSC9037 and NSC19803: Polyphenolic compounds that stimulate NAMPT activity and increase NAD production.
These compounds share similar mechanisms of action but differ in their chemical structures and specific applications. This compound stands out due to its potent activation of NAMPT and its broad range of potential therapeutic applications .
Properties
Molecular Formula |
C17H15ClN4O3S |
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Molecular Weight |
390.8 g/mol |
IUPAC Name |
1-[4-(4-chlorophenyl)sulfonylphenyl]-3-(1H-pyrazol-4-ylmethyl)urea |
InChI |
InChI=1S/C17H15ClN4O3S/c18-13-1-5-15(6-2-13)26(24,25)16-7-3-14(4-8-16)22-17(23)19-9-12-10-20-21-11-12/h1-8,10-11H,9H2,(H,20,21)(H2,19,22,23) |
InChI Key |
WIQYSGZABYMFMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NCC2=CNN=C2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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